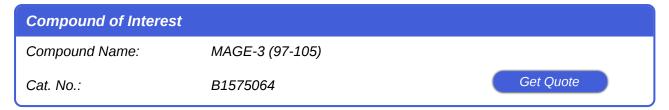




Application Notes and Protocols: MAGE-3 (97-105) Peptide Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The MAGE-3 (Melanoma-associated antigen 3) protein is a tumor-specific antigen expressed in various malignancies, including melanoma, lung, and bladder cancers, but not in normal adult tissues except for the testis.[1][2] The nonapeptide MAGE-3 (97-105), with the amino acid sequence Threonine-Phenylalanine-Proline-Aspartic Acid-Leucine-Glutamic Acid-Serine-Glutamic Acid-Phenylalanine (TFPDLESEF), is a well-characterized HLA-A*2402-restricted cytotoxic T lymphocyte (CTL) epitope.[3][4] This peptide can be presented on the surface of cancer cells by MHC class I molecules, making it a prime target for cancer immunotherapy, including therapeutic vaccines and adoptive T-cell therapies.[5][6]

This document provides a detailed protocol for the chemical synthesis of the **MAGE-3 (97-105)** peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of MAGE-3 (97-105)

This protocol outlines the manual synthesis of the **MAGE-3 (97-105)** peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.



Materials and Reagents:

- Fmoc-Phe-Wang resin (or other suitable resin for C-terminal carboxylic acid)
- Fmoc-protected amino acids: Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or Ethyl Cyanohydroxyiminoacetate (Oxyma)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT) (optional, as a scavenger)
- Water, HPLC grade
- · Diethyl ether, cold
- Kaiser test kit

Equipment:

- Peptide synthesis vessel
- Shaker or vortexer
- · Sintered glass funnel
- Vacuum flask



- Lyophilizer
- Centrifuge

Procedure:

- Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
 - Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue color.
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents to the resin loading) and Oxyma (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or turn a faint yellow.



- If the coupling is incomplete, repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the MAGE-3 (97-105) sequence (Glu, Ser, Glu, Leu, Asp, Pro, Phe, Thr).
- Final Fmoc Deprotection: After coupling the final amino acid (Threonine), perform a final Fmoc deprotection as described in step 2.
- Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

II. Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials and Reagents:

- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v). Caution: TFA is highly corrosive.
 Handle in a fume hood with appropriate personal protective equipment.
- Cold diethyl ether

Procedure:

- Place the dry peptide-resin in a reaction vessel.
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.



- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

III. Peptide Purification by RP-HPLC

This protocol outlines the purification of the crude **MAGE-3 (97-105)** peptide using reverse-phase high-performance liquid chromatography.

Equipment:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10 μm particle size, 100 Å pore size)
- Lyophilizer

Mobile Phases:

- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the solution through a 0.45 μm filter.
- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Injection and Gradient Elution:
 - Inject the filtered peptide solution onto the column.



- Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate appropriate for the column size.
- Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
- Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified **MAGE-3 (97-105)** peptide as a white, fluffy powder.

Data Presentation

Table 1: Summary of Quantitative Data for MAGE-3 (97-105) Synthesis and Purification

Parameter	Value
Synthesis Scale	0.1 mmol
Resin	Fmoc-Phe-Wang
Amino Acid Equivalents	3 eq
Coupling Reagent	DIC/Oxyma
Cleavage Cocktail	95% TFA / 2.5% TIS / 2.5% Water
Crude Peptide Yield (approx.)	70-80%
Purification Method	Preparative RP-HPLC
Column	C18, 10 µm, 100 Å
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5-65% B over 60 min
Final Purity	>95%
Final Yield (approx.)	15-25% (based on initial resin loading)



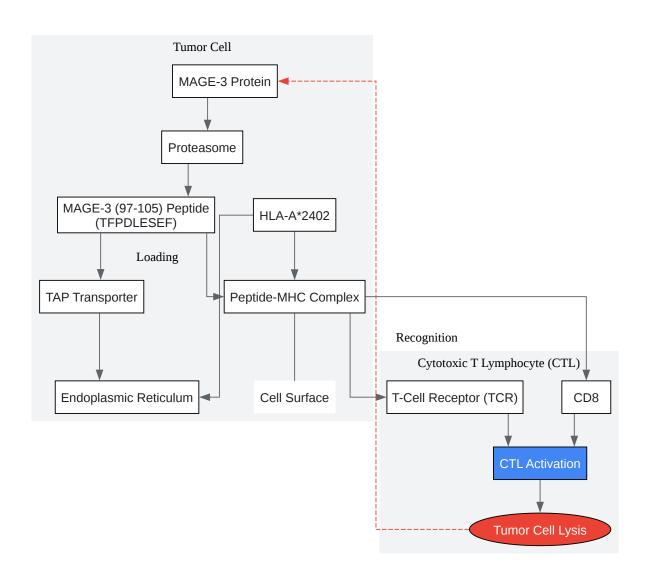
Visualizations



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Caption: Experimental workflow for the synthesis and purification of MAGE-3 (97-105) peptide.





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Caption: Signaling pathway of MAGE-3 (97-105) peptide presentation and CTL recognition.



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